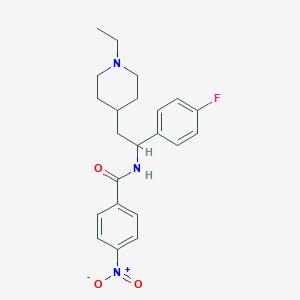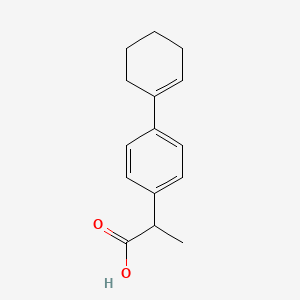
Tetriprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetriprofen is a hydratropic acid derivative patented by the Swiss chemical company CIBA Ltd. It is known for its antinociceptive and anti-inflammatory properties . The compound has a molecular formula of C15H18O2 and a molecular weight of 230.3022 .
Métodos De Preparación
The preparation of Tetriprofen involves the coupling reaction of an aryl sulfonium salt with boride in a solvent under an inert atmosphere. This reaction is catalyzed by palladium and requires the presence of an alkali . The industrial production methods for this compound are not extensively documented, but the synthetic route mentioned is a common approach in laboratory settings.
Análisis De Reacciones Químicas
Tetriprofen undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Tetriprofen has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of hydratropic acid derivatives and their reactions.
Medicine: The compound is investigated for its potential use in pain relief and inflammation reduction.
Industry: this compound’s chemical properties make it useful in the synthesis of other pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Tetriprofen involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Tetriprofen is similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and ketoprofen. it is unique in its specific molecular structure and the presence of a cyclohexenyl group. This structural difference may contribute to its distinct pharmacological properties .
Similar compounds include:
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: Known for its anti-inflammatory and analgesic effects, similar to this compound.
Naproxen: Another NSAID used for pain relief and inflammation reduction.
This compound’s uniqueness lies in its specific molecular structure, which may offer different pharmacokinetic and pharmacodynamic profiles compared to other NSAIDs.
Propiedades
Número CAS |
28268-44-2 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2-[4-(cyclohexen-1-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17) |
Clave InChI |
CVBPQTZKZQWEFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)
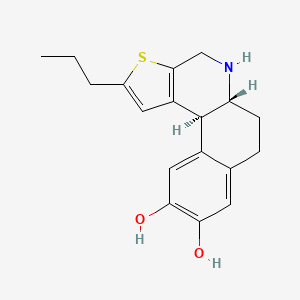

![(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide](/img/structure/B10827071.png)
![[2-(3-Benzo[d]imidazo[2,1-b]thiazol-2-yl-phenoxy)-ethyl]-diethyl-amine dihydrochloride](/img/structure/B10827079.png)
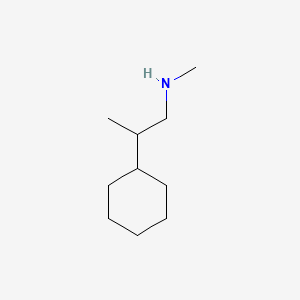
![[5-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-3-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate](/img/structure/B10827087.png)
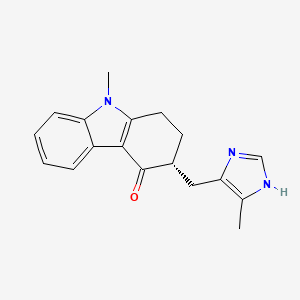

![N-{(S)-1-[8-Chloro-3-(5-chloro-2-ethanesulfonyl-benzyl)-2,4-dioxo-6-trifluoromethoxy-1,2,3,4-tetrahydro-quinazolin-7-ylmethyl]-pyrrolidin-2-ylmethyl}-methanesulfonamide](/img/structure/B10827110.png)
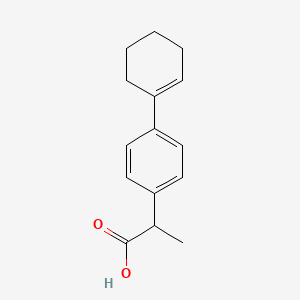
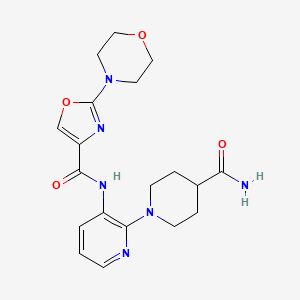
![N-[[1-[[8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-2,4-dioxo-6-(trifluoromethoxy)-1H-quinazolin-7-yl]methyl]pyrrolidin-2-yl]methyl]methanesulfonamide](/img/structure/B10827133.png)
